One of the primary applications of 3-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-methoxybenzamide identified in the provided literature is its potential as a SARS-CoV-2 inhibitor. Specifically, computational studies have suggested that it can bind to the interface between the spike glycoprotein receptor binding domain (RBD) and human angiotensin-converting enzyme 2 (hACE2) of SARS-CoV-2. [] This interaction could potentially block the virus's entry into host cells. Molecular dynamics simulations and free energy calculations indicated that 3-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-methoxybenzamide binds more strongly than SSAA09E3 (N-(9,10-dioxo-9, 10-dihydroanthracen-2-yl) benzamide), a known SARS-CoV spike inhibitor. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9